Amg 579

Description

Structure

3D Structure

Properties

IUPAC Name |

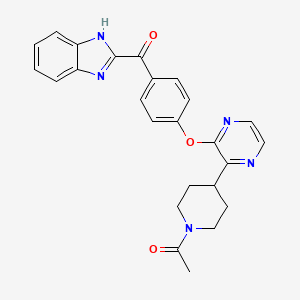

1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3/c1-16(31)30-14-10-17(11-15-30)22-25(27-13-12-26-22)33-19-8-6-18(7-9-19)23(32)24-28-20-4-2-3-5-21(20)29-24/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPDAYJZIRPRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227067-61-9 | |

| Record name | AMG-579 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227067619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-579 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8D2TV27D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of AMG 579 in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 579 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. This guide provides an in-depth technical overview of the mechanism of action of this compound at the neuronal level. By inhibiting PDE10A, this compound elevates the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This amplification of cyclic nucleotide signaling profoundly modulates the activity of the direct (D1-expressing) and indirect (D2-expressing) pathways of the basal ganglia, which are critical for motor control, reward, and cognition. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the experimental methodologies used to elucidate the neuronal effects of this compound.

Introduction

The striatum, a key component of the basal ganglia, plays a pivotal role in voluntary movement, reward processing, and associative learning. Its neuronal population is predominantly composed of two subtypes of medium spiny neurons (MSNs): those of the direct pathway expressing D1 dopamine receptors, and those of the indirect pathway expressing D2 dopamine receptors. The intricate balance between the activities of these two pathways is crucial for normal brain function. Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is highly and selectively expressed in both D1- and D2-MSNs. Its strategic localization makes it a critical regulator of cyclic nucleotide signaling in the striatum.

This compound has been identified as a highly potent and selective small molecule inhibitor of PDE10A.[1] Its ability to modulate the signaling cascades within MSNs has positioned it as a promising therapeutic candidate for neurological and psychiatric disorders characterized by dysfunctional basal ganglia circuitry. This guide will dissect the molecular and cellular mechanisms by which this compound exerts its effects on neuronal function.

Core Mechanism of Action: Inhibition of PDE10A

The fundamental mechanism of action of this compound is the competitive inhibition of the catalytic activity of PDE10A. By binding to the active site of the enzyme, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the MSNs.

Impact on Cyclic Nucleotide Levels

The inhibition of PDE10A by this compound directly results in an increase in the intracellular concentrations of cAMP and cGMP. This elevation of second messenger levels is the primary trigger for the downstream signaling events that mediate the pharmacological effects of the compound.

Modulation of Medium Spiny Neuron Signaling Pathways

The increased levels of cAMP and cGMP, following PDE10A inhibition by this compound, activate their respective downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). The activation of these kinases leads to the phosphorylation of a multitude of substrate proteins, which in turn modulates the excitability and synaptic plasticity of both D1- and D2-MSNs.

The Central Role of DARPP-32

A key downstream effector in both D1 and D2 MSNs is the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32). The phosphorylation state of DARPP-32 is a critical integration point for dopaminergic and glutamatergic signaling.

-

In D1-MSNs: The rise in cAMP activates PKA, which phosphorylates DARPP-32 at the Threonine-34 (Thr34) residue.[2] Phosphorylated DARPP-32 (pDARPP-32-Thr34) is a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream targets, including the GluA1 subunit of AMPA receptors, thereby enhancing glutamatergic neurotransmission and neuronal excitability.

-

In D2-MSNs: The signaling is more complex. While D2 receptor activation typically leads to a decrease in cAMP, the inhibition of PDE10A by this compound counteracts this effect by preventing cAMP degradation. This can lead to a basal or even elevated level of PKA activity. Furthermore, the increase in cGMP can also play a significant role in modulating D2-MSN activity.

The intricate interplay of these signaling molecules ultimately determines the firing patterns and synaptic strength of the MSNs.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Species | Assay | Reference |

| IC50 for PDE10A | 0.1 nM | - | Biochemical Assay | [MedchemExpress] |

| Parameter | Value | Species | Method | Reference |

| In Vivo Target Occupancy (ED50) | 4.5 mg/kg | Rat | LC-MS/MS | [ResearchGate] |

| In Vivo Target Occupancy (EC50) | 2.0 µM (total plasma) | Rat | LC-MS/MS | [ResearchGate] |

| In Vivo Target Occupancy (EC50, unbound) | 7.9 nM | Rat | LC-MS/MS | [ResearchGate] |

| Target Occupancy at 10 mg/kg | 86-91% | Rat | LC-MS/MS | [1] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to characterize the mechanism of action of this compound in neurons.

In Vivo Single-Unit Extracellular Recordings in Rat Striatum

This technique is used to measure the firing rate and pattern of individual neurons in the striatum of live, often anesthetized, animals.

Methodology Overview:

-

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the striatum.

-

Electrode Implantation: A microelectrode is slowly lowered into the striatum to record the electrical activity of single neurons.

-

Drug Administration: this compound or other PDE10A inhibitors are administered systemically (e.g., intraperitoneally) or locally via microinjection.

-

Data Acquisition and Analysis: The spontaneous and evoked firing of neurons is recorded before and after drug administration. Changes in firing rate, burst firing, and other electrophysiological parameters are analyzed to determine the effect of the compound.

FRET Biosensor Imaging in Striatal Slices

Förster Resonance Energy Transfer (FRET) biosensors are genetically encoded fluorescent proteins that change their FRET efficiency upon binding to a specific molecule, such as cAMP or upon a phosphorylation event. This allows for real-time imaging of second messenger dynamics and kinase activity in living cells.

Methodology Overview:

-

Slice Preparation: Brains are rapidly extracted from rodents, and acute coronal slices containing the striatum are prepared using a vibratome.

-

Biosensor Expression: Slices are obtained from transgenic animals expressing the FRET biosensor or are virally transduced to express the sensor in specific neuronal populations.

-

Imaging Setup: Slices are placed in a recording chamber on a fluorescence microscope equipped for FRET imaging.

-

Pharmacological Manipulation: this compound and other pharmacological agents are bath-applied to the slices.

-

Image Acquisition and Analysis: The ratio of acceptor to donor fluorescence is measured over time to quantify changes in cAMP levels or PKA activity in response to drug application.

In Vivo Target Occupancy Measurement using LC-MS/MS

This method quantifies the percentage of PDE10A enzymes that are bound by this compound in the brain of a living animal.

Methodology Overview:

-

Dosing: Animals are dosed with this compound at various concentrations.

-

Tracer Administration: A radiolabeled or stable-isotope-labeled tracer that binds to PDE10A is administered.

-

Tissue Collection: At a specific time point, brain tissue, including the striatum, is collected.

-

Sample Preparation and Analysis: The amount of tracer bound to PDE10A is measured using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The displacement of the tracer by this compound is used to calculate the target occupancy.[3]

Visualizations

Signaling Pathways

Caption: this compound inhibits PDE10A, increasing cAMP and modulating downstream signaling.

Experimental Workflow

References

- 1. Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (this compound), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: AMG 579, a Potent and Selective PDE10A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and potency of AMG 579, a novel and highly effective inhibitor of phosphodiesterase 10A (PDE10A). The information presented herein is intended to support research and development efforts by providing detailed data on its biochemical profile, the experimental methodologies used for its characterization, and its mechanism of action within the PDE10A signaling pathway.

Quantitative Analysis of Potency and Selectivity

This compound is a potent inhibitor of PDE10A with a half-maximal inhibitory concentration (IC50) of 0.1 nM.[1][2][3] Its selectivity has been assessed against a panel of other phosphodiesterase (PDE) isoforms, demonstrating a highly specific interaction with PDE10A.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) |

| PDE10A | 0.1 |

| Other PDE Isoforms | >30,000 |

Data sourced from publicly available information indicating IC50 > 30 µM for other PDE isoforms.

Experimental Protocols

The following sections detail the key experimental methodologies employed to characterize the potency and selectivity of this compound.

In Vitro PDE Enzyme Inhibition Assay

The inhibitory activity of this compound against various PDE isoforms was determined using a scintillation proximity assay (SPA). This method measures the enzymatic conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) to its corresponding monophosphate by the PDE enzyme.

Protocol:

-

Reaction Setup: The assay is performed in a 96- or 384-well plate format. Each well contains the respective PDE enzyme, the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP), and varying concentrations of the test compound (this compound) in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

-

Termination and Detection: The reaction is terminated by the addition of SPA beads. These beads are coated with a scintillant and have a high affinity for the radiolabeled monophosphate product. When the product binds to the bead, the emitted beta particles from the tritium excite the scintillant, producing light.

-

Signal Measurement: The light signal is measured using a scintillation counter. The amount of light produced is directly proportional to the amount of product formed and inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Target Occupancy Study

An in vivo target occupancy study was conducted in rats to determine the extent to which this compound binds to PDE10A in the brain at various doses. This was achieved using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a tracer molecule.

Protocol:

-

Animal Dosing: Male Sprague-Dawley rats are orally administered with this compound at various doses.

-

Tracer Administration: At a specified time point after this compound administration, a tracer compound with known affinity for PDE10A is administered intravenously.

-

Tissue Collection: After a defined period to allow for tracer distribution, brain tissue (specifically the striatum, a region with high PDE10A expression) and plasma samples are collected.

-

Sample Preparation: The tissue samples are homogenized, and both tissue and plasma samples are processed to extract the tracer and the test compound.

-

LC-MS/MS Analysis: The concentrations of the tracer and this compound in the prepared samples are quantified using a validated LC-MS/MS method.

-

Target Occupancy Calculation: The target occupancy is calculated by comparing the amount of tracer binding in the brains of this compound-treated animals to that in vehicle-treated control animals. The displacement of the tracer by this compound is indicative of target engagement.

Signaling Pathways and Experimental Workflows

PDE10A Signaling Pathway

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By regulating the intracellular levels of these second messengers, PDE10A plays a crucial role in modulating downstream signaling cascades, primarily through the activation of protein kinase A (PKA) and protein kinase G (PKG). Inhibition of PDE10A by this compound leads to an accumulation of cAMP and cGMP, thereby potentiating PKA and PKG signaling. This, in turn, can influence the phosphorylation of various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and neuronal function.

In Vitro PDE Inhibition Assay Workflow

The following diagram illustrates the key steps in the in vitro scintillation proximity assay used to determine the potency of PDE inhibitors.

In Vivo Target Occupancy Workflow

The diagram below outlines the workflow for the in vivo target occupancy study using LC-MS/MS.

References

a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-d-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a--/ What is the role of Amg 579 in striatal signaling pathways

For Researchers, Scientists, and Drug Development Professionals

AMG 579 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. By preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound modulates the activity of the two main striatal output pathways: the direct and indirect pathways. This mechanism of action holds therapeutic potential for neurological and psychiatric disorders associated with dysfunctional basal ganglia circuitry, including Parkinson's disease and schizophrenia.

Core Mechanism: Modulation of the Direct and Indirect Pathways

The striatum, a key component of the basal ganglia, plays a crucial role in motor control, motivation, and cognition. Its function is largely governed by the balance between the direct pathway (D1 receptor-expressing MSNs) and the indirect pathway (D2 receptor-expressing MSNs).

-

The Direct Pathway ("Go"): Activation of the direct pathway facilitates movement. Dopamine binding to D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA).

-

The Indirect Pathway ("No-Go"): The indirect pathway, when activated, inhibits movement. Dopamine's effect here is inhibitory; it binds to D2 receptors, which suppresses adenylyl cyclase activity and reduces cAMP levels.

PDE10A is present in both types of MSNs, where it hydrolyzes cAMP and cGMP. Inhibition of PDE10A by this compound therefore increases the concentration of these second messengers in both pathways.[1][2][3] This leads to a complex modulation of striatal output: in the direct pathway, it enhances the pro-movement signal, while in the indirect pathway, it counteracts the inhibitory effect of D2 receptor signaling.[1][4] The net effect of PDE10A inhibition on motor behavior depends on the relative activation state of these two pathways.[4]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and other relevant PDE10A inhibitors.

Table 1: In Vivo Target Occupancy of this compound in Rats

| Parameter | Value | Tissue/Fluid |

| EC50 (Total Plasma) | 2.0 µM | Plasma |

| EC50 (Unbound Free Plasma) | 7.9 nM | Plasma |

| EC50 (Striatum) | 0.7 µM | Striatum |

| EC50 (Unbound Free Striatum) | 2.9 nM | Striatum |

Data sourced from a study using the tracer AMG 580 to measure PDE10A occupancy.[5]

Table 2: Clinical Efficacy of PDE10A Inhibitor CPL'36 in Parkinson's Disease Patients with Levodopa-Induced Dyskinesia (Phase 2 Trial)

| Treatment Group | Mean Improvement in Unified Dyskinesia Rating Scale (UDysRS) Total Score |

| CPL'36 (20 mg) | 12.3 units |

| CPL'36 (40 mg) | 13.58 units |

This data highlights the potential of PDE10A inhibitors in treating motor complications in Parkinson's disease.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used to characterize the effects of PDE10A inhibitors like this compound.

In Vivo Target Occupancy Measurement via LC-MS/MS

This protocol is designed to determine the extent to which a drug (e.g., this compound) binds to its target (PDE10A) in the living brain.

-

Animal Model: Sprague-Dawley rats are typically used.

-

Blocker Administration: The PDE10A inhibitor being tested (the "blocker," e.g., this compound) is administered orally at various doses.

-

Tracer Administration: After a set period to allow for drug distribution (e.g., 1.5 hours), a tracer compound that also binds to PDE10A (e.g., AMG 580) is administered intravenously at a low dose.[8]

-

Tissue Collection: After a further interval (e.g., 30 minutes), the animals are euthanized, and brain tissues (striatum and a reference region with low PDE10A expression like the thalamus) and plasma are collected.[8]

-

Sample Analysis: The concentrations of both the blocker and the tracer in the tissue and plasma samples are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Occupancy Calculation: Target occupancy is calculated by comparing the amount of tracer in the striatum of animals that received the blocker to those that received a vehicle control. The reduction in tracer binding is proportional to the occupancy of PDE10A by the blocker.

Assessment of Motor Function in Animal Models

Rodent models of Parkinson's disease are used to evaluate the therapeutic potential of PDE10A inhibitors for motor symptoms.

-

Model Induction: A unilateral lesion of the dopaminergic neurons in the substantia nigra is created by injecting the neurotoxin 6-hydroxydopamine (6-OHDA). This mimics the dopamine depletion seen in Parkinson's disease.

-

Drug Administration: The PDE10A inhibitor (e.g., MP-10, a compound related to this compound) is administered to the lesioned animals.[9]

-

Behavioral Testing:

-

Rotational Behavior: The animals are administered a dopamine agonist (e.g., apomorphine or amphetamine), which induces turning behavior contralateral to the lesion. The effect of the PDE10A inhibitor on the number of rotations is quantified.

-

Levodopa-Induced Dyskinesia (LID) Assessment: In models of long-term levodopa treatment, the ability of the PDE10A inhibitor to reduce abnormal involuntary movements is scored by trained observers.[9]

-

Immunohistochemical Analysis of Downstream Signaling

This technique is used to visualize and quantify changes in the levels of specific proteins in brain tissue following drug treatment, providing insights into the downstream effects of PDE10A inhibition.

-

Animal Treatment and Tissue Preparation: Animals (e.g., R6/2 mouse model of Huntington's disease) are treated with a PDE10A inhibitor or vehicle.[10] Following the treatment period, the animals are euthanized, and their brains are perfused, removed, and fixed. The brains are then sectioned using a cryostat or vibratome.

-

Immunostaining: The brain sections are incubated with primary antibodies specific to the proteins of interest, such as phosphorylated CREB (pCREB) and Brain-Derived Neurotrophic Factor (BDNF).[10]

-

Visualization: A secondary antibody, which is conjugated to a fluorescent molecule or an enzyme that produces a colored precipitate, is then applied. This allows for the visualization of the target proteins under a microscope.

-

Quantification: The intensity of the staining in specific brain regions (e.g., striatum and cortex) is quantified using image analysis software to determine the relative changes in protein levels between treatment groups.

Visualizations of Signaling Pathways and Workflows

Caption: Mechanism of this compound Action in Striatal Neurons.

Caption: Experimental Workflow for PDE10A Inhibitor Evaluation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of PDE10a Inhibitors for Parkinsons Disease.PI is Bart Ellenbroek | Parkinson's Disease [michaeljfox.org]

- 10. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Amg 579: A Phosphodiesterase 10A Inhibitor for Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amg 579 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. By modulating cyclic nucleotide signaling, PDE10A inhibitors like this compound represent a promising therapeutic strategy for schizophrenia, targeting the positive, negative, and cognitive symptoms of the disorder. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, in vivo efficacy, and the experimental protocols used in its evaluation.

Core Data Summary

In Vitro and In Vivo Potency and Target Engagement

| Parameter | Value | Species/System | Reference |

| IC50 (PDE10A) | 0.1 nM | In vitro enzymatic assay | [1][2] |

| Target Occupancy (ED50) | 4.5 mg/kg | Rat brain | [1] |

| Target Occupancy (10 mg/kg, p.o.) | 74.9% | Rat brain | [1] |

| Target Occupancy (30 mg/kg, p.o.) | 86.7% | Rat brain | [1] |

Preclinical Efficacy in a Model of Positive Symptoms

While the full quantitative data from the primary publication by Hu et al. (2014) was not accessible for this review, the study reported dose-dependent efficacy of this compound in a phencyclidine-induced locomotor activity (PCP-LMA) model in rats, a widely used preclinical model to assess antipsychotic potential.

| Model | Species | This compound Doses | Key Finding | Reference |

| PCP-Induced Locomotor Activity | Sprague-Dawley Rat | 0.1, 0.3, 1, and 3 mg/kg (p.o.) | Dose-dependent reduction of PCP-induced hyperactivity. Minimum effective dose: 0.3 mg/kg. | [1] |

Mechanism of Action: Modulation of Striatal Signaling Pathways

This compound exerts its effects by inhibiting PDE10A, which is a key regulator of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels within the striatal MSNs. These neurons are central to the pathophysiology of schizophrenia and are organized into two main pathways: the direct pathway (expressing D1 dopamine receptors) and the indirect pathway (expressing D2 dopamine receptors).

By inhibiting PDE10A, this compound increases the intracellular concentrations of cAMP and cGMP, thereby modulating the signaling cascades downstream of D1 and D2 receptors. This is believed to help rebalance the activity of the direct and indirect pathways, which is dysregulated in schizophrenia.

Signaling Pathway of PDE10A Inhibition

Caption: PDE10A inhibition by this compound increases cAMP, modulating D1 and D2 pathways.

Experimental Protocols

Detailed experimental protocols from the primary literature were not fully available. The following are generalized descriptions of the key preclinical models relevant to schizophrenia research for a compound like this compound.

Phencyclidine (PCP)-Induced Locomotor Activity (Positive Symptoms)

This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia, such as psychosis.

Caption: Workflow for the PCP-induced locomotor activity model.

Novel Object Recognition (NOR) Test (Cognitive Symptoms)

The NOR test is employed to evaluate a compound's ability to improve cognitive deficits, a core feature of schizophrenia.

Caption: Workflow for the Novel Object Recognition (NOR) test.

Social Interaction Test (Negative Symptoms)

This assay is used to assess a compound's potential to ameliorate negative symptoms, such as social withdrawal.

Caption: Workflow for the Social Interaction Test.

Conclusion

The preclinical data available for this compound suggest that it is a potent and selective PDE10A inhibitor with promising in vivo activity in a model of the positive symptoms of schizophrenia. Its mechanism of action, centered on the modulation of striatal medium spiny neuron activity, provides a strong rationale for its development as a novel antipsychotic agent. Further studies are warranted to fully characterize its efficacy in models of cognitive and negative symptoms to build a comprehensive profile of its therapeutic potential.

References

Investigating AMG 579 in Huntington's Disease Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the scientific rationale and a proposed investigational framework for evaluating the therapeutic potential of AMG 579, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in preclinical models of Huntington's disease (HD). While direct studies of this compound in HD models are not yet published, a substantial body of evidence supports PDE10A as a promising therapeutic target for this devastating neurodegenerative disorder.

Introduction: The Rationale for Targeting PDE10A in Huntington's Disease

Huntington's disease is an inherited neurodegenerative disorder characterized by the progressive loss of medium spiny neurons (MSNs) in the striatum, leading to motor, cognitive, and psychiatric dysfunction. A key pathological mechanism implicated in HD is the dysregulation of intracellular signaling cascades that are critical for neuronal survival and function.

Phosphodiesterase 10A (PDE10A) is an enzyme highly enriched in the striatal MSNs, the neuronal population most vulnerable in HD.[1] It plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways.[2] Notably, the cAMP/PKA/CREB signaling cascade, which is vital for neuronal survival and plasticity, is impaired in HD.[3][4]

Preclinical studies with other selective PDE10A inhibitors, such as TP-10, have demonstrated significant therapeutic benefits in the R6/2 mouse model of HD. These benefits include improved motor function, reduced striatal and cortical atrophy, and a decrease in the formation of mutant huntingtin (mHTT) aggregates.[3][5] Furthermore, PDE10A inhibition has been shown to increase levels of phosphorylated CREB (pCREB) and brain-derived neurotrophic factor (BDNF), both of which are neuroprotective and deficient in the HD brain.[3][6]

Given that this compound is a potent and highly selective PDE10A inhibitor, there is a strong scientific basis to hypothesize that it will exert neuroprotective effects in preclinical models of Huntington's disease. This guide provides a roadmap for investigating this hypothesis.

Proposed Preclinical Investigation of this compound in an HD Mouse Model

The following sections detail a proposed study design to evaluate the efficacy of this compound in a widely used transgenic mouse model of HD, such as the R6/2 or BACHD model.

Data Presentation: Hypothetical Efficacy of this compound

The following tables present hypothetical data based on published results for other PDE10A inhibitors in HD mouse models. These tables are intended to illustrate the expected outcomes of a preclinical study with this compound.

Table 1: Effect of this compound on Motor Function in R6/2 Mice

| Treatment Group | Rotarod Performance (latency to fall, seconds) at 12 weeks | Open Field Activity (total distance traveled, cm) at 12 weeks | Hindlimb Clasping Score (0-3) at 12 weeks |

| Wild-Type + Vehicle | 180 ± 15 | 3500 ± 300 | 0.1 ± 0.1 |

| R6/2 + Vehicle | 60 ± 10 | 1500 ± 200 | 2.5 ± 0.3 |

| R6/2 + this compound (low dose) | 90 ± 12 | 2000 ± 250 | 1.8 ± 0.4 |

| R6/2 + this compound (high dose) | 120 ± 18 | 2500 ± 280 | 1.2 ± 0.3 |

Table 2: Effect of this compound on Neuropathology in R6/2 Mice

| Treatment Group | Striatal Volume (mm³) at 13 weeks | Cortical Thickness (mm) at 13 weeks | Number of mHTT Aggregates (per 1000 µm²) in Striatum |

| Wild-Type + Vehicle | 25 ± 1.5 | 1.8 ± 0.1 | 0 |

| R6/2 + Vehicle | 15 ± 1.2 | 1.2 ± 0.1 | 50 ± 8 |

| R6/2 + this compound (low dose) | 18 ± 1.4 | 1.4 ± 0.1 | 35 ± 6 |

| R6/2 + this compound (high dose) | 21 ± 1.6 | 1.6 ± 0.1 | 20 ± 4 |

Table 3: Effect of this compound on Neuroprotective Pathways in R6/2 Mice

| Treatment Group | Striatal pCREB Levels (% of Wild-Type) | Striatal BDNF Levels (% of Wild-Type) |

| Wild-Type + Vehicle | 100% | 100% |

| R6/2 + Vehicle | 40% | 50% |

| R6/2 + this compound (low dose) | 65% | 70% |

| R6/2 + this compound (high dose) | 85% | 90% |

Experimental Protocols

Animal Models

A well-characterized mouse model of HD, such as the R6/2 or BACHD transgenic line, should be used.[7][8] These models exhibit a progressive HD-like phenotype, including motor deficits and neuropathological changes.[9][10] Both male and female mice should be included in the study, with littermates randomly assigned to treatment groups.

Drug Administration

This compound would be administered chronically, beginning before or at the onset of symptoms, depending on the study's objective (preventative or therapeutic). The drug can be delivered via oral gavage, intraperitoneal injection, or formulated in the diet. A vehicle-treated group and wild-type controls are essential.

Behavioral Testing

A battery of behavioral tests should be performed at regular intervals to assess motor function.

-

Rotarod Test: This test measures motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[11]

-

Open Field Test: This test assesses locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and their movements are tracked to measure total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Hindlimb Clasping: This is a simple neurological reflex test. Mice are suspended by their tails, and the degree of hindlimb clasping is scored. This is a characteristic feature of many HD mouse models.

Histological and Immunohistochemical Analysis

At the end of the study, brain tissue will be collected for histological and immunohistochemical analysis.

-

Striatal and Cortical Volume: Brain sections will be stained with a neuronal marker (e.g., NeuN) to measure the volume of the striatum and the thickness of the cortex, which are known to atrophy in HD.[12][13]

-

Mutant Huntingtin (mHTT) Aggregates: Immunohistochemistry using an antibody specific for mHTT (e.g., EM48) will be used to quantify the number and size of intracellular aggregates in the striatum and cortex.[14]

-

Neuronal Cell Counts: Stereological methods can be employed to estimate the number of surviving neurons in the striatum.

Biochemical Analysis

Brain tissue will be analyzed to measure the levels of key proteins in the targeted signaling pathway.

-

Western Blotting: This technique will be used to quantify the levels of phosphorylated CREB (pCREB) and total CREB, as well as Brain-Derived Neurotrophic Factor (BDNF), in striatal and cortical tissue lysates.

Visualizations: Signaling Pathways and Experimental Workflows

PDE10A Signaling Pathway in Medium Spiny Neurons

Caption: PDE10A signaling cascade in a medium spiny neuron.

Experimental Workflow for Investigating this compound in HD Mice

Caption: Proposed experimental workflow for this compound in an HD mouse model.

Conclusion

The potent and selective PDE10A inhibitor, this compound, represents a promising therapeutic candidate for Huntington's disease. The strong scientific rationale, based on the crucial role of PDE10A in the striatum and the positive preclinical results of other PDE10A inhibitors, warrants a thorough investigation of this compound in established HD animal models. The experimental framework outlined in this technical guide provides a comprehensive approach to evaluating its potential to modify the course of this devastating disease. Successful outcomes from such studies would provide the necessary foundation for advancing this compound into clinical development for the treatment of Huntington's disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]

- 3. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]

- 4. Inhibition of phosphodiesterases as a strategy to achieve neuroprotection in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the striatal specific phosphodiesterase PDE10A ameliorates striatal and cortical pathology in R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase 10 inhibition reduces striatal excitotoxicity in the quinolinic acid model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Huntington’s disease mouse models: unraveling the pathology caused by CAG repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Systematic behavioral evaluation of Huntington’s disease transgenic and knock-in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic behavioral evaluation of Huntington's disease transgenic and knock-in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Distinct histological alterations of cortical interneuron types in mouse models of Huntington’s disease [frontiersin.org]

- 13. Distinct histological alterations of cortical interneuron types in mouse models of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct histological alterations of cortical interneuron types in mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

AMG 579: A Potential Novel Therapeutic for Alcohol Use Disorder - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alcohol Use Disorder (AUD) presents a significant global health challenge with a substantial unmet medical need for more effective pharmacotherapies. Emerging preclinical evidence suggests that targeting the phosphodiesterase 10A (PDE10A) enzyme may offer a novel therapeutic strategy. This technical guide provides an in-depth overview of AMG 579, a potent and selective PDE10A inhibitor, as a potential therapeutic agent for AUD. While direct clinical data for this indication is not yet available, this document consolidates the existing preclinical evidence, mechanism of action, and pharmacokinetic profile of this compound. Furthermore, it details representative experimental protocols for evaluating such compounds in preclinical models of alcohol consumption.

Introduction to this compound and the Role of PDE10A in Alcohol Use Disorder

This compound is a small molecule that acts as a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme.[1][2][3] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in reward, motivation, and the development of addictive behaviors. The enzyme plays a crucial role in regulating intracellular signaling cascades by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Chronic alcohol exposure is known to dysregulate these signaling pathways within the striatum, contributing to the neuroadaptations that underlie the transition from controlled drinking to compulsive alcohol seeking and consumption. By inhibiting PDE10A, this compound can increase the levels of cAMP and cGMP, thereby modulating the activity of striatal neurons and potentially counteracting the neurochemical imbalances associated with AUD. Preclinical research indicates that PDE10A inhibition can reduce the self-administration of alcohol in rodent models, suggesting a therapeutic potential for this class of compounds.[4][5][6][7]

Preclinical Evidence for this compound in Alcohol Consumption

A doctoral dissertation by Saumya Ranjan has provided initial evidence that this compound can dose-dependently reduce ethanol consumption in rats.[5] While the specific quantitative data from this study is not yet publicly available in peer-reviewed literature, the finding aligns with broader research on the role of PDE10A inhibitors in modulating alcohol-related behaviors.

Supporting Preclinical Data with Other PDE10A Inhibitors

Studies with other selective PDE10A inhibitors, such as TP-10 and MR1916, have demonstrated a reduction in alcohol self-administration in rats.[4][6][7] These findings provide a strong rationale for the further investigation of this compound for AUD. For instance, the PDE10A inhibitor TP-10 was shown to dose-dependently decrease alcohol self-administration in rats.[5]

Table 1: Representative Preclinical Efficacy of a PDE10A Inhibitor (TP-10) on Alcohol Self-Administration in Rats

| Dose of TP-10 (mg/kg) | Mean Reduction in Alcohol-Reinforced Lever Presses (%) | Reference |

| 0.562 | Significant reduction observed | [5] |

| 1.0 | Significant reduction observed | [5] |

Note: This data is for the PDE10A inhibitor TP-10 and is presented as a representative example. Specific quantitative data for this compound's effect on alcohol consumption is not currently available in the public domain.

Mechanism of Action: The PDE10A Signaling Pathway

The therapeutic potential of this compound in AUD is predicated on its ability to modulate the signaling pathways within the striatal medium spiny neurons (MSNs). These neurons are broadly classified into two pathways: the direct pathway (dMSNs) and the indirect pathway (iMSNs), which have opposing effects on motor output and reward-related behaviors. Chronic alcohol use is thought to create an imbalance in the activity of these two pathways.

By inhibiting PDE10A, this compound increases the intracellular concentrations of cAMP and cGMP. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate a number of downstream targets, including the DARPP-32 protein and various ion channels, ultimately leading to a modulation of neuronal excitability and gene expression. The net effect is a potential re-balancing of the direct and indirect pathways, which may contribute to a reduction in compulsive alcohol seeking.

Pharmacokinetics and Physicochemical Properties of this compound

The development of a successful CNS therapeutic requires favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier and achieve sufficient target engagement. This compound has been characterized in several preclinical species.

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| IC50 for PDE10A | 0.1 nM | In vitro | [1][2] |

| Oral Bioavailability | 72% | Dog | [1][2] |

| Brain Target Occupancy | 86-91% at 10 mg/kg | Rat | [8] |

| Selectivity | High selectivity over other PDE isoforms | In vitro | [3] |

Experimental Protocols for Preclinical Evaluation

The evaluation of potential therapeutics for AUD in preclinical models typically involves operant self-administration paradigms. The following is a representative protocol for assessing the effect of a compound like this compound on alcohol consumption in rats.

Operant Alcohol Self-Administration in Rats

Objective: To determine if this compound reduces voluntary alcohol consumption in rats trained to self-administer alcohol.

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.

Procedure:

-

Acquisition of Alcohol Self-Administration:

-

Rats are first trained to press a lever for a sucrose solution, which is gradually replaced with an ethanol solution (e.g., 10-20% v/v).

-

Training sessions are typically conducted daily for a set duration (e.g., 30-60 minutes).

-

The establishment of stable baseline alcohol intake is a prerequisite for drug testing.

-

-

Drug Administration:

-

Once stable responding is achieved, rats are administered this compound or vehicle prior to the self-administration session.

-

A within-subjects design is often employed, where each rat receives all doses of the drug in a counterbalanced order.

-

A washout period is included between drug administration days.

-

-

Data Collection and Analysis:

-

The primary outcome measure is the number of lever presses on the active (alcohol-reinforced) and inactive levers.

-

The volume of alcohol consumed is also recorded.

-

Data are analyzed using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of the drug on alcohol intake.

-

Safety and Toxicology

Comprehensive safety and toxicology studies are essential for the development of any new therapeutic. While specific toxicology data for this compound in the context of alcohol consumption studies are not publicly available, general preclinical safety assessments would include:

-

In vitro safety pharmacology: Evaluation of off-target effects on a panel of receptors and enzymes.

-

In vivo safety pharmacology: Assessment of effects on cardiovascular, respiratory, and central nervous system function.

-

Repeated-dose toxicology studies: Determination of the no-observed-adverse-effect level (NOAEL) in rodent and non-rodent species.

Future Directions and Conclusion

The preclinical evidence, although preliminary, provides a compelling rationale for the further investigation of this compound as a potential therapeutic for Alcohol Use Disorder. The potent and selective inhibition of PDE10A, coupled with favorable pharmacokinetic properties, makes this compound a promising candidate.

The critical next steps in the development of this compound for this indication include:

-

Publication of detailed preclinical efficacy and safety data: The quantitative results from the preclinical studies on alcohol consumption are needed to fully assess the potential of this compound.

-

IND-enabling toxicology studies: A comprehensive toxicology package will be required to support the initiation of clinical trials.

-

Phase I clinical trials: The safety, tolerability, and pharmacokinetics of this compound will need to be evaluated in healthy volunteers.

-

Phase II proof-of-concept studies: Well-designed clinical trials in patients with AUD will be necessary to determine the efficacy of this compound in reducing alcohol consumption and craving.

References

- 1. Effects of the Phosphodiesterase 10A Inhibitor this compound and Pde10a2 Isoform Knockout on Striatal Regional Medium Spiny Neuron Marker and Immediate-Early Gene Expression in Rodents [escholarship.org]

- 2. Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (this compound), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphodiesterase regulation of alcohol drinking in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 10A Regulates Alcohol and Saccharin Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the Phosphodiesterase 10A Inhibitor MR1916 on Alcohol Self-Administration and Striatal Gene Expression in Post-Chronic Intermittent Ethanol-Exposed Rats [vtechworks.lib.vt.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Pharmacological Profile of AMG 579: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of AMG 579, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The information presented herein is intended for a scientific audience and details the mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols for this clinical candidate.

Core Pharmacological Properties

This compound is a novel small molecule that has been identified as a highly potent, selective, and orally bioavailable inhibitor of PDE10A.[1][2][3][4] Its development as a clinical candidate stems from its promising preclinical profile, demonstrating robust target engagement and efficacy in behavioral models relevant to central nervous system (CNS) disorders.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target/Isoform |

| IC50 | 0.1 nM | PDE10A[1][5][2][3] |

| IC50 | > 30 µM | Other PDE Isoforms[5][2] |

Mechanism of Action: PDE10A Inhibition

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling. By inhibiting PDE10A, this compound leads to an accumulation of cAMP and cGMP in cells, thereby modulating downstream signaling pathways. This mechanism is of particular interest in the treatment of certain neuropsychiatric disorders where dysregulation of these signaling cascades is implicated.

Preclinical In Vivo Pharmacology

The in vivo profile of this compound has been characterized in multiple preclinical species, demonstrating its potential for CNS applications.

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Species | Model/Assay |

| Minimum Effective Dose | 0.3 mg/kg | Rat | Phencyclidine-induced Locomotor Activity (PCP-LMA)[1][3] |

| Oral Bioavailability | 72% | Dog | N/A[1][3] |

| ED50 (Target Occupancy) | 4.5 mg/kg | Rat | In vivo LC-MS/MS Target Occupancy[6] |

| EC50 (Target Occupancy, Total Plasma) | 2.0 µM | Rat | In vivo LC-MS/MS Target Occupancy[6] |

| EC50 (Target Occupancy, Unbound Free Plasma) | 7.9 nM | Rat | In vivo LC-MS/MS Target Occupancy[6] |

| EC50 (Target Occupancy, Striatum) | 0.7 µM | Rat | In vivo LC-MS/MS Target Occupancy[6] |

| EC50 (Target Occupancy, Unbound Free Striatum) | 2.9 nM | Rat | In vivo LC-MS/MS Target Occupancy[6] |

Table 3: In Vivo PDE10A Target Occupancy in Rats

| Oral Dose (mg/kg) | Mean Target Occupancy (%) | Formulation |

| 10 | 50 | Formulation 1 |

| 30 | 63 | Formulation 1 |

| 10 | 74.9 | Formulation 2 (30% hydroxypropyl β-cyclodextrin, 1% HPMC pH 2 w/MSA)[6] |

| 30 | 86.7 | Formulation 2 (30% hydroxypropyl β-cyclodextrin, 1% HPMC pH 2 w/MSA)[6] |

Experimental Protocols

Phencyclidine-induced Locomotor Activity (PCP-LMA) in Rats

This behavioral model is utilized to assess the antipsychotic-like potential of compounds.

Experimental Workflow:

Protocol Details:

-

Subjects: Adult male Sprague-Dawley rats weighing between 250-280 g were used for the study.[1][3]

-

Dosing: Animals were orally dosed with this compound at 0.1, 0.3, 1, and 3 mg/kg or vehicle.[1][3]

-

Pre-treatment: A 1-hour pre-treatment period was observed following the administration of this compound or vehicle.[1][3]

-

PCP Administration: After the pre-treatment period, phencyclidine (PCP) was administered to induce hyperlocomotion.

-

Locomotor Activity Measurement: The locomotor activity of the rats was quantified by the number of beam breaks over a 2-hour period.[1][3]

-

Data Analysis: The data was analyzed to determine the effect of this compound on PCP-induced locomotor activity. A statistically significant reduction in beam breaks compared to the vehicle group indicated efficacy.[1]

In Vivo Target Occupancy (TO) Study in Rats

This study was conducted to measure the degree of PDE10A engagement by this compound in the brain.

Experimental Workflow:

Protocol Details:

-

Subjects: Sprague-Dawley rats were used in this study.[7]

-

Blocker Administration: this compound (the "blocker") was administered orally at doses ranging from 0.1 to 30 mg/kg.[7]

-

Tracer Administration: 1.5 hours after the administration of this compound, a tracer molecule (such as AMG 580) was administered intravenously at a dose of 5 µg/kg.[7]

-

Tissue Collection: 30 minutes following the tracer administration, blood and brain tissues (specifically the striatum and thalamus) were collected.[7]

-

Analysis: The concentrations of both the tracer and this compound in the collected tissues were determined using liquid chromatography-mass spectrometry (LC-MS/MS).[7]

-

Target Occupancy Calculation: The level of PDE10A target occupancy was calculated based on the displacement of the tracer by this compound in a dose-dependent manner.[7]

Conclusion

This compound is a potent and selective PDE10A inhibitor with excellent oral bioavailability and CNS penetration.[5][2] Its ability to modulate cAMP/cGMP signaling in the brain, coupled with demonstrated in vivo efficacy in relevant behavioral models, positions it as a promising clinical candidate for the treatment of neuropsychiatric disorders. The detailed pharmacological profile and experimental data presented in this guide provide a solid foundation for further research and development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AMG-579|this compound;AMG579 [dcchemicals.com]

- 3. glpbio.com [glpbio.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | PDE10A inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

AMG 579: A Technical Guide to CNS Distribution and Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) distribution and blood-brain barrier (BBB) penetration of AMG 579, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This compound has been investigated for its therapeutic potential in neurological and psychiatric disorders, making its ability to engage its target in the brain a critical aspect of its pharmacological profile.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effect by inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular signaling cascades by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of these second messengers, thereby modulating the activity of downstream signaling pathways, including the dopamine D1 and D2 receptor pathways, which are implicated in conditions such as schizophrenia.[1][2]

Signaling Pathway of PDE10A Inhibition

Caption: PDE10A inhibition by this compound increases cAMP levels.

CNS Distribution and Blood-Brain Barrier Penetration: Quantitative Data

This compound is characterized as a CNS penetrant and orally bioavailable molecule.[3][4] Preclinical studies in rats have demonstrated its ability to cross the blood-brain barrier and achieve significant target occupancy in the brain.

In Vivo Target Occupancy in Rats

The in vivo target occupancy of PDE10A by this compound has been determined in rats using a tracer-based method with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results demonstrate a dose-dependent increase in target occupancy in the striatum, a key brain region for PDE10A's function.

| Oral Dose (mg/kg) | Mean PDE10A Occupancy in Striatum (%) |

| 0.1 | 4.4 |

| 10 | 74.9 |

| 30 | 86.7 |

Data derived from a study utilizing two different formulations of this compound.[5]

Target Occupancy Potency in Rats

| Parameter | Value | Tissue/Matrix |

| ED₅₀ | 4.5 mg/kg | Striatum |

| EC₅₀ (total) | 2.0 µM | Plasma |

| EC₅₀ (unbound) | 7.9 nM | Plasma |

| EC₅₀ (total) | 0.7 µM | Striatum |

| EC₅₀ (unbound) | 2.9 nM | Striatum |

ED₅₀ represents the dose required to achieve 50% of the maximal effect (target occupancy). EC₅₀ represents the concentration required to achieve 50% of the maximal effect.[5]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are crucial for the interpretation and replication of the findings. The following sections outline the methodologies for key in vivo studies.

In Vivo Target Occupancy Study (Representative Protocol)

This protocol describes a general method for determining target occupancy in the brain using a tracer and LC-MS/MS, as specific details for the this compound studies are not fully published.

Caption: Workflow for in vivo target occupancy determination.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.[1]

-

Dosing:

-

This compound is administered orally at various doses.

-

After a specified pretreatment time, a potent and selective PDE10A tracer (e.g., AMG 580) is administered intravenously.[6]

-

-

Sample Collection:

-

Sample Preparation:

-

Brain tissue is homogenized.

-

This compound and the tracer are extracted from plasma and brain homogenates, typically using protein precipitation or liquid-liquid extraction.

-

-

Bioanalysis:

-

Concentrations of this compound and the tracer in the extracts are determined using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Target occupancy is calculated by comparing the amount of tracer binding in the brain of this compound-treated animals to that in vehicle-treated control animals.

-

Phencyclidine (PCP)-Induced Locomotor Activity Model

This behavioral model is used to assess the antipsychotic-like potential of compounds.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats (250-280 g) are used.[1]

-

Dosing:

-

Behavioral Assessment:

-

Data Analysis:

-

The effect of this compound on PCP-induced hyperlocomotion is determined by comparing the locomotor activity of treated animals to that of vehicle-treated controls. A statistically significant reduction in beam breaks indicates antipsychotic-like activity.[1] A minimum effective dose of 0.3 mg/kg has been reported for this compound in this model.[1]

-

Summary and Conclusion

This compound is a potent, selective, and orally bioavailable PDE10A inhibitor that effectively penetrates the blood-brain barrier and engages its target in the CNS. Preclinical studies have demonstrated a clear dose-dependent target occupancy in the striatum of rats, which correlates with efficacy in a behavioral model of psychosis. The quantitative data on CNS distribution and target engagement, along with the established experimental protocols, provide a strong foundation for the further development and clinical investigation of this compound and other PDE10A inhibitors for the treatment of neurological and psychiatric disorders. Further studies to fully characterize the pharmacokinetic/pharmacodynamic relationship, including detailed brain-to-plasma and CSF concentration profiles, will be valuable in optimizing dosing strategies for clinical trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (this compound), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | PDE10A inhibitor | Probechem Biochemicals [probechem.com]

- 4. AMG-579|this compound;AMG579 [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Clinical Trial Data for AMG 579: A Technical Overview

Despite a comprehensive search of publicly available information, no early-stage clinical trial data for a compound designated AMG 579 has been identified. The available research exclusively pertains to preclinical studies of this compound, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This document summarizes the existing preclinical information and clarifies the distinction from another similarly named compound, KT-579.

This compound: A Preclinical Phosphodiesterase 10A (PDE10A) Inhibitor

This compound has been characterized in scientific literature as a highly potent and selective inhibitor of PDE10A, an enzyme primarily expressed in the brain's striatum.[1][2][3][4][5] Preclinical investigations have focused on its potential as a therapeutic agent for neurological and psychiatric disorders.

Preclinical Data Summary

| Parameter | Value | Species | Reference |

| IC50 for PDE10A | 0.1 nM | In vitro | [1][3][4] |

| Selectivity | >30 µM against other PDE isoforms | In vitro | [4] |

| Oral Bioavailability | 72% | Dog | [1][3] |

| Minimum Effective Dose (PCP-LMA model) | 0.3 mg/kg | Rat | [1][3] |

| Brain Target Occupancy (at 10 mg/kg) | 86-91% | Rat | [5] |

PCP-LMA Model: Phencyclidine-induced locomotor activity model.

Experimental Protocols

The primary preclinical efficacy of this compound was assessed using the phencyclidine (PCP)-induced locomotor activity (LMA) model in rats. This model is commonly used to screen for antipsychotic potential.

PCP-Induced Locomotor Activity Protocol (as described in preclinical studies):

-

Animals were orally (PO) dosed with this compound at concentrations of 0.1, 0.3, 1, and 3 mg/kg.[3]

-

One hour post-dosing, rats were administered PCP.[3]

-

Locomotor activity was quantified by the number of beam breaks over a 2-hour period.[1][3]

Signaling Pathway

This compound's mechanism of action centers on the inhibition of PDE10A. This enzyme is a key regulator of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are crucial for neuronal function.

Distinguishing this compound from KT-579

It is important to note that a different investigational drug, KT-579 , is currently in preclinical development by Kymera Therapeutics. KT-579 is a first-in-class oral interferon regulatory factor 5 (IRF5) degrader being studied for autoimmune diseases.[6][7][8] To avoid confusion, researchers should be aware that this compound and KT-579 are distinct molecules with different mechanisms of action and therapeutic targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. glpbio.com [glpbio.com]

- 4. AMG-579|this compound;AMG579 [dcchemicals.com]

- 5. Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (this compound), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kymera Therapeutics Advances Oral Immunology Pipeline with Promising New Program Targeting IRF5 for Autoimmune Diseases | Nasdaq [nasdaq.com]

- 7. KT-579 Preclinical Results Could Be a Game Changer for Kymera Therapeutics (KYMR) [sahmcapital.com]

- 8. Kymera Therapeutics Presents New Preclinical Data for KT-579, a First-in-Class, Oral IRF5 Degrader, at the American College of Rheumatology Annual Meeting | Nasdaq [nasdaq.com]

Methodological & Application

Application Note: Measuring cAMP Levels Following Amg 579 Treatment in Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amg 579 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, a critical second messenger involved in a myriad of cellular processes, including inflammation, cell proliferation, and apoptosis. This application note provides a detailed protocol for the quantification of intracellular cAMP levels in cultured cells following treatment with this compound, utilizing a competitive enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway

The mechanism by which this compound modulates intracellular cAMP levels is depicted in the following signaling pathway diagram.

Caption: this compound inhibits PDE4, preventing cAMP degradation and increasing cellular response.

Experimental Protocol: Quantification of Intracellular cAMP Levels

This protocol outlines the steps for treating cultured cells with this compound and subsequently measuring intracellular cAMP levels using a commercially available cAMP ELISA kit.

Materials:

-

Cultured cells (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation during cell lysis)

-

Cell lysis buffer

-

cAMP ELISA kit

-

Microplate reader

Experimental Workflow:

Application Notes and Protocols: The PCP-Induced Hyperlocomotion Model Featuring AMG 579

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the phencyclidine (PCP)-induced hyperlocomotion model in rodents to evaluate the therapeutic potential of AMG 579, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. This model is a well-established preclinical paradigm for screening compounds with potential antipsychotic activity, particularly for the positive symptoms of schizophrenia.

Introduction

Phencyclidine (PCP) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In humans, PCP can induce a psychotic state that closely resembles schizophrenia, including positive symptoms (such as hallucinations and delusions), negative symptoms (such as social withdrawal), and cognitive deficits.[1][2] In rodents, acute administration of PCP reliably produces a range of behaviors considered analogous to these symptoms, most notably hyperlocomotion, which serves as a quantifiable index for the positive symptoms of schizophrenia.[1][3]

This compound is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 10A (PDE10A) with an IC50 of 0.1 nM.[4][5][6] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and reward. By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways that are implicated in the pathophysiology of schizophrenia. Preclinical studies have demonstrated that this compound can attenuate PCP-induced hyperlocomotion in a dose-dependent manner, suggesting its potential as a novel antipsychotic agent.[7]

Data Presentation

The following tables present a summary of the quantitative data on the effect of this compound on PCP-induced hyperlocomotion in rats. This data is illustrative and based on the reported dose-dependent efficacy. Actual results may vary based on specific experimental conditions.

Table 1: Dose-Response Effect of this compound on PCP-Induced Hyperlocomotion in Rats

| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Locomotor Activity (Beam Breaks / 120 min) | % Inhibition of PCP Effect |

| Vehicle + Vehicle | - | 10 | 500 ± 50 | - |

| Vehicle + PCP | 2.5 (s.c.) | 10 | 3500 ± 250 | 0% |

| This compound + PCP | 0.1 | 10 | 3150 ± 200 | 10% |

| This compound + PCP | 0.3 | 10 | 2450 ± 180 | 30% |

| This compound + PCP | 1.0 | 10 | 1550 ± 150 | 55% |

| This compound + PCP | 3.0 | 10 | 800 ± 100 | 77% |

Data are presented as mean ± SEM. PCP was administered 60 minutes after this compound or vehicle.

Table 2: Time-Course of the Effect of this compound on PCP-Induced Hyperlocomotion

| Treatment Group | Dose (mg/kg) | 0-30 min (Beam Breaks) | 30-60 min (Beam Breaks) | 60-90 min (Beam Breaks) | 90-120 min (Beam Breaks) |

| Vehicle + PCP | 2.5 (s.c.) | 1200 ± 100 | 1000 ± 90 | 800 ± 70 | 500 ± 50 |

| This compound + PCP | 1.0 (p.o.) | 600 ± 60 | 450 ± 50 | 300 ± 40 | 200 ± 30 |

Data are presented as mean ± SEM for locomotor activity in 30-minute bins following PCP administration.

Signaling Pathways

PCP-Induced Glutamatergic Dysregulation

PCP, as a non-competitive NMDA receptor antagonist, blocks the normal flow of ions through the receptor channel. This leads to a compensatory increase in presynaptic glutamate release, resulting in a hyperglutamatergic state that over-activates other glutamate receptors, such as AMPA receptors. This cascade of events is thought to contribute to the downstream dysregulation of dopaminergic and serotonergic pathways, ultimately leading to hyperlocomotion.

Caption: PCP's antagonism of NMDA receptors leads to increased glutamate release and subsequent hyperlocomotion.

Mechanism of Action of this compound

This compound inhibits PDE10A, an enzyme that degrades cyclic nucleotides (cAMP and cGMP). By preventing their breakdown, this compound increases the levels of these second messengers, which in turn activates Protein Kinase A (PKA). This activation has a dual effect on dopamine signaling: it potentiates the signaling of D1 receptors (Gs-coupled) and inhibits the signaling of D2 receptors (Gi-coupled). This modulation of striatal dopamine signaling is believed to be the mechanism by which this compound counteracts the effects of PCP.

Caption: this compound inhibits PDE10A, leading to modulation of dopamine D1 and D2 receptor signaling pathways.

Experimental Protocols

Rodent PCP-Induced Hyperlocomotion Model

Objective: To assess the ability of a test compound (this compound) to reverse the hyperlocomotor activity induced by PCP in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Phencyclidine hydrochloride (PCP)

-

This compound

-

Vehicle for PCP (e.g., 0.9% saline)

-

Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

-

Open field activity chambers equipped with photobeam detectors

-

Standard laboratory animal housing and husbandry equipment

Experimental Workflow:

Caption: Workflow for the PCP-induced hyperlocomotion study with this compound.

Procedure:

-

Animal Acclimatization: Upon arrival, house rats in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Allow at least 7 days for acclimatization to the facility before any experimental procedures. Provide ad libitum access to food and water.

-

Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Place each rat individually into an open field activity chamber and allow for a 60-minute habituation period for baseline activity to stabilize.

-

This compound Administration: Following the habituation period, remove the rats from the chambers and administer this compound or its vehicle orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). Return the animals to their home cages for the pretreatment period.

-

Pretreatment Period: Allow a 60-minute pretreatment period after this compound administration for adequate drug absorption and distribution.

-

PCP Administration: After the pretreatment period, administer PCP (2.5 mg/kg) or its vehicle subcutaneously (s.c.).

-

Data Collection: Immediately after PCP or vehicle injection, place the rats back into the activity chambers and record locomotor activity (e.g., number of photobeam breaks) continuously for 120 minutes.

-

Data Analysis: Quantify locomotor activity in time bins (e.g., 5, 15, or 30 minutes) and as a total count over the entire recording session. Analyze the data using appropriate statistical methods, such as a one-way or two-way ANOVA followed by post-hoc tests, to compare treatment groups.

Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC) and with the goal of minimizing animal stress and suffering.

Conclusion